molecular formula C18H20N4S B11083967 N,N-diethyl-N'-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine

N,N-diethyl-N'-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine

Cat. No.: B11083967
M. Wt: 324.4 g/mol
InChI Key: PJWBWTCWQUZIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE is a complex organic compound that features a unique combination of pyridine, thiazole, and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the benzene ring with the thiazole-pyridine moiety under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-N’-[4-(2-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE
  • N,N-DIETHYL-N’-[4-(4-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE

Uniqueness

N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE is unique due to the specific positioning of the pyridine and thiazole rings, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

4-N,4-N-diethyl-1-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C18H20N4S/c1-3-22(4-2)16-9-7-15(8-10-16)20-18-21-17(13-23-18)14-6-5-11-19-12-14/h5-13H,3-4H2,1-2H3,(H,20,21)

InChI Key

PJWBWTCWQUZIAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.